N-(4-Butoxybenzyl)-2-butanamine
Overview
Description
N-(4-Butoxybenzyl)-2-butanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a butoxybenzyl group attached to a butanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butoxybenzyl)-2-butanamine typically involves the reaction of 4-butoxybenzyl chloride with 2-butanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of reaction parameters such as temperature, pressure, and concentration of reactants. Advanced purification techniques, including distillation and crystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Butoxybenzyl)-2-butanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and nitroso derivatives.
Reduction: Reduction of the nitro group in this compound can lead to the formation of amino derivatives.
Substitution: The benzyl group in this compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted benzylamines.
Scientific Research Applications
N-(4-Butoxybenzyl)-2-butanamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(4-Butoxybenzyl)-2-butanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Butoxybenzyl)-1H-indazol-5-amine
- 4-(Sec-butoxy)-N-(4-butoxybenzyl)aniline
- 4-Butoxybenzyl alcohol
Uniqueness
N-(4-Butoxybenzyl)-2-butanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(4-butoxyphenyl)methyl]butan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-6-11-17-15-9-7-14(8-10-15)12-16-13(3)5-2/h7-10,13,16H,4-6,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLOKXSWXUYHEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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